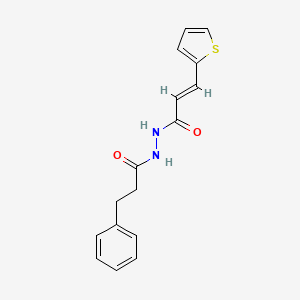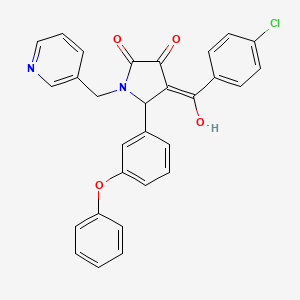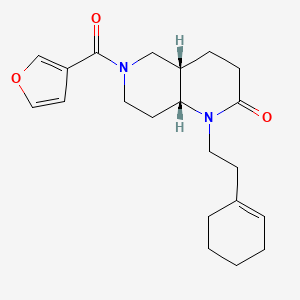
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide, also known as PTAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research has been its potential as an anticancer agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the growth and proliferation of cancer cells in animal models.
Mechanism of Action
The exact mechanism of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have a range of biochemical and physiological effects. In animal models, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce inflammation, inhibit cancer cell growth and proliferation, and induce apoptosis in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several areas of future research that could further explore the potential applications of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide. One area of research could be the development of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies could investigate the mechanisms of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide and its potential interactions with other chemical compounds. Finally, studies could investigate the potential use of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy.
Synthesis Methods
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can be synthesized through a multistep process that involves the reaction of thioacetamide with ethyl acetoacetate, followed by the reaction of the resulting product with benzaldehyde and hydrazine hydrate. The final product is obtained through purification and crystallization steps.
properties
IUPAC Name |
3-phenyl-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMDSCKZKRLAFQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5440879.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5440890.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![5-[1-(3,5-dimethylbenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440921.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)
![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)

![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)